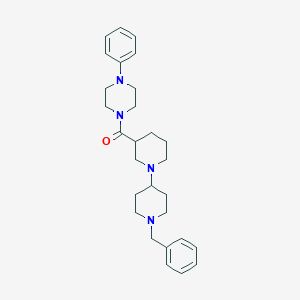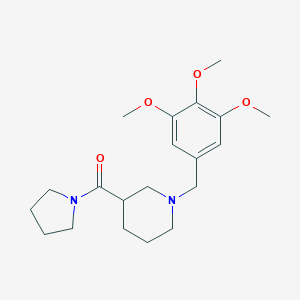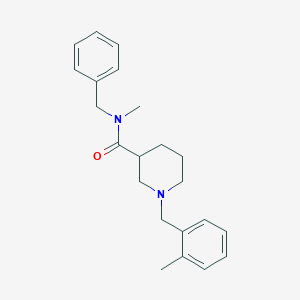
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzothiazole moiety, which is a bicyclic structure containing both sulfur and nitrogen atoms, and a dihydropyridine ring, which is a six-membered ring with one nitrogen atom.
准备方法
The synthesis of Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate can be achieved through various synthetic routes. One common method involves the reaction of substituted 2-amino-benzothiazole with dimethyl acetylenedicarboxylate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
化学反应分析
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学研究应用
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is utilized in studying enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is employed in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.
作用机制
The mechanism of action of Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. The dihydropyridine ring can modulate calcium channels, affecting cellular processes such as muscle contraction and neurotransmitter release .
相似化合物的比较
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-carboxylic acid: Employed in the development of anti-inflammatory and analgesic agents.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in medicinal chemistry and industrial applications.
属性
分子式 |
C16H13N3O5S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxopyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H13N3O5S/c1-23-14(21)9-7-19(8-10(13(9)20)15(22)24-2)18-16-17-11-5-3-4-6-12(11)25-16/h3-8H,1-2H3,(H,17,18) |
InChI 键 |
BXULJAHXHPHCTC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)NC2=NC3=CC=CC=C3S2 |
规范 SMILES |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)NC2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)

![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)

![N~3~-BENZYL-N~3~-METHYL-1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B246835.png)

![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)


![N-benzyl-1-[(2-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B246848.png)
